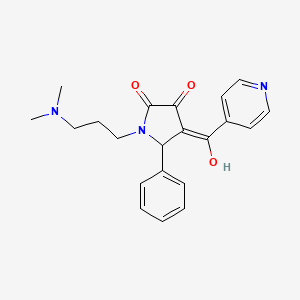

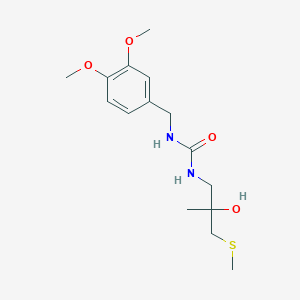

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as DM-1 and is a member of the urea family of compounds. DM-1 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Cocondensation with Methylolphenols

Tomita and Hse (1992) explored the reactions of urea with methylolphenols under acidic conditions, confirming the formation of various urea derivatives through 13C-NMR spectroscopy and GPC analysis. This study suggests potential applications in polymer science and materials engineering, given the ability to synthesize alternative copolymers through urea's reaction with phenolic compounds Tomita & Hse, 1992.

Synthesis of N-Hydroxythiourea

Sato and Stammer (1976) achieved the synthesis of N-hydroxythiourea, highlighting the versatility of urea derivatives in synthesizing compounds with potential biological activities. Although this specific compound showed no activity in their study, the methodology could be relevant for synthesizing other therapeutically active molecules Sato & Stammer, 1976.

Deuterium-Labeled Urea Derivatives for LC–MS Analysis

Liang et al. (2020) synthesized a deuterium-labeled urea derivative as an internal standard for liquid chromatography–mass spectrometry (LC–MS) analysis, highlighting its application in pharmacokinetics and drug metabolism studies. This approach underscores the importance of urea derivatives in analytical chemistry for drug development Liang et al., 2020.

Anti-HIV-1 Activity of Urea Derivatives

Sakakibara et al. (2015) synthesized a series of urea derivatives to evaluate them as non-nucleoside HIV-1 reverse transcriptase inhibitors. Their work demonstrates the potential of urea derivatives in developing new antiviral agents, with some compounds showing good-to-moderate activities against HIV-1 Sakakibara et al., 2015.

Metabolism of Cardiotonic Agents

Suzuki, Hashimura, and Takeyama (1983) described the metabolism of a cardiotonic agent involving urea derivatives, providing insights into the metabolic pathways and transformations of such compounds in humans. This research is crucial for understanding the biotransformation of therapeutic agents Suzuki, Hashimura, & Takeyama, 1983.

Propriétés

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-15(19,10-22-4)9-17-14(18)16-8-11-5-6-12(20-2)13(7-11)21-3/h5-7,19H,8-10H2,1-4H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCHFZFCPRMJIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(CSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2613356.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2613358.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2613359.png)

![(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2613361.png)

![4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613365.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2613368.png)

![2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2613369.png)